3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by cyclization and subsequent functionalization . For instance, the reaction of 1,3-diketones with arylhydrazines under mild conditions can yield pyrazole derivatives .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multicomponent reactions and the use of transition-metal catalysts. These methods aim to improve yield, selectivity, and efficiency. For example, one-pot multicomponent processes and photoredox reactions have been employed to synthesize pyrazole derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-tert-butyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and ethyl groups can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-tert-butyl-1-ethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-6-7(9(13)14)8(11-12)10(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
InChI Key |
WFSYFONIRTXLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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